REACTION_CXSMILES
|
[C:1]([C:5]1[C:17]([O:18][CH3:19])=[C:16]([O:20][CH3:21])[CH:15]=[CH:14][C:6]=1[N:7](C(=O)C)C(=O)C)([O:3]C)=[O:2].[OH-].[Na+].C>C(O)(=O)C>[CH3:21][O:20][C:16]1[C:17]([O:18][CH3:19])=[C:5]([C:1]([OH:3])=[O:2])[C:6]([NH2:7])=[CH:14][CH:15]=1 |f:1.2|
|
Name
|
2-carbomethoxy-N,N-diacetyl-3,4-dimethoxyaniline
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(N(C(C)=O)C(C)=O)C=CC(=C1OC)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
to obtain a clear brown solution
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
filtered through a Hyflo bed
|
Type
|
CUSTOM
|
Details
|
to give a clear yellow solution
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with 2×500 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate and rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave 19.5 g (76%) of crude white product
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(C(=O)O)=C1OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |